2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid
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Overview
Description
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C14H10F3NO2. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 4-position, a phenyl group at the 6-position, and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis . The reaction conditions typically involve:
Acylation: Mixing trifluoroacetyl chloride with vinyl ethyl ether in the presence of a catalyst such as triethylamine or pyridine at temperatures ranging from -10°C to 30°C.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of inexpensive and readily available raw materials, along with efficient purification techniques, makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .
Scientific Research Applications
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the methyl and phenyl groups.
2-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the phenyl group.
2-Methyl-6-(4-(trifluoromethyl)phenyl)nicotinic acid: Similar structure but with different substitution patterns .
Uniqueness
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid is unique due to the combination of its trifluoromethyl, phenyl, and methyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in pharmaceuticals and organic synthesis .
Properties
Molecular Formula |
C14H10F3NO2 |
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Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20) |
InChI Key |
WXDSIRFNZAWBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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